5H-Indeno(5,6-d)-1,3-dioxole-5,7(6H)-dione, 6-(p-chlorophenyl)-

Medicinal Chemistry Structural Biology Drug Design

5H-Indeno(5,6-d)-1,3-dioxole-5,7(6H)-dione, 6-(p-chlorophenyl)- (CAS 19225-30-0) is a synthetic benzodioxole derivative with the molecular formula C₁₆H₉ClO₄ and a molecular weight of 300.69 g/mol. The compound features an indeno[5,6-d][1,3]dioxole core bearing a 4-chlorophenyl substituent at the 6-position and two ketone functionalities at positions 5 and 7, classifying it as a 2-substituted 1,3-indandione analog in which the fused 1,3-dioxole ring distinguishes it from the broader indandione anticoagulant class.

Molecular Formula C16H9ClO4
Molecular Weight 300.69 g/mol
CAS No. 19225-30-0
Cat. No. B11833176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Indeno(5,6-d)-1,3-dioxole-5,7(6H)-dione, 6-(p-chlorophenyl)-
CAS19225-30-0
Molecular FormulaC16H9ClO4
Molecular Weight300.69 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C3C(=C2)C(=O)C(C3=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C16H9ClO4/c17-9-3-1-8(2-4-9)14-15(18)10-5-12-13(21-7-20-12)6-11(10)16(14)19/h1-6,14H,7H2
InChIKeyNLMMOSXJODJUCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Considerations for 5H-Indeno(5,6-d)-1,3-dioxole-5,7(6H)-dione, 6-(p-chlorophenyl)- (CAS 19225-30-0)


5H-Indeno(5,6-d)-1,3-dioxole-5,7(6H)-dione, 6-(p-chlorophenyl)- (CAS 19225-30-0) is a synthetic benzodioxole derivative with the molecular formula C₁₆H₉ClO₄ and a molecular weight of 300.69 g/mol [1]. The compound features an indeno[5,6-d][1,3]dioxole core bearing a 4-chlorophenyl substituent at the 6-position and two ketone functionalities at positions 5 and 7, classifying it as a 2-substituted 1,3-indandione analog in which the fused 1,3-dioxole ring distinguishes it from the broader indandione anticoagulant class [1]. It is cataloged in PubChem under CID 209110, with the DSSTox Substance ID DTXSID40172811 and alternate nomenclature including 1,3-Indandione, 2-(p-chlorophenyl)-5,6-methylenedioxy- and 6-(4-chlorophenyl)cyclopenta[f][1,3]benzodioxole-5,7-dione [1].

Why 5H-Indeno(5,6-d)-1,3-dioxole-5,7(6H)-dione, 6-(p-chlorophenyl)- Cannot Be Treated as an Interchangeable Indandione Analog


Although this compound shares the 2-(4-chlorophenyl)-1,3-indandione substructure with known anticoagulants such as clorindione (CAS 1146-99-2) and rodenticides such as chlorophacinone (CAS 3691-35-8), the fusion of a 1,3-dioxole (methylenedioxy) ring across positions 5 and 6 of the indan core introduces a conformational constraint, alters the electronic distribution of the aromatic system, and modifies both the hydrogen-bonding capability and the lipophilicity profile relative to the unsubstituted indandiones [1]. The computed XLogP3 of 3.5 for this compound [1] reflects the net effect of adding the polar dioxole oxygen atoms to the chlorophenyl-indandione scaffold; this value is distinct from that of clorindione, which lacks the dioxole bridge and exhibits different lipophilicity [2]. These structural and physicochemical differences mean that pharmacological activity, metabolic stability, and target engagement profiles cannot be inferred from indandione-class data alone, making direct, compound-specific characterization essential for any research or procurement decision [1][2].

Quantitative Differentiation Evidence for 5H-Indeno(5,6-d)-1,3-dioxole-5,7(6H)-dione, 6-(p-chlorophenyl)- (CAS 19225-30-0)


Structural Differentiation from 2-(4-Chlorophenyl)-1,3-indandione Anticoagulants via the 5,6-Methylenedioxy Bridge

The target compound incorporates a 1,3-dioxole (methylenedioxy) ring fused to the indan core at positions 5 and 6, a structural feature entirely absent in the clinically used indandione anticoagulants clorindione (CAS 1146-99-2) and chlorophacinone (CAS 3691-35-8). This fusion creates a tetracyclic system (indeno[5,6-d][1,3]dioxole) compared to the tricyclic indandione scaffold of clorindione [1]. The conformational rigidity imposed by the dioxole bridge constrains the geometry of the indan ring system, which may alter the spatial orientation of the 4-chlorophenyl substituent relative to the diketone moiety and consequently modify target-binding interactions [1]. Additionally, the oxygen atoms of the dioxole ring introduce two additional hydrogen-bond acceptor sites (total H-bond acceptor count = 4 for the target compound versus 2 for clorindione) [1][2].

Medicinal Chemistry Structural Biology Drug Design

Lipophilicity Differentiation from the Non-Chlorinated Phenyl Analog (CAS 19225-29-7)

The 4-chlorophenyl substituent of the target compound increases molecular lipophilicity compared to its direct structural analog, 6-phenyl-5H-indeno[5,6-d][1,3]dioxole-5,7(6H)-dione (CAS 19225-29-7), which bears an unsubstituted phenyl ring at the 6-position. The computed XLogP3 for the target compound is 3.5 [1]. While an experimentally validated XLogP3 for the non-chlorinated analog was not identified from admissible sources in this analysis, the Hansch π constant for aromatic chlorine substitution (+0.71) permits an estimated XLogP3 for CAS 19225-29-7 of approximately 2.8, yielding an estimated ΔlogP of ≈ +0.7 attributable to the chlorine atom [2]. The target compound also has an exact mass of 300.0189365 Da, versus approximately 266.06 Da for the non-chlorinated analog (C₁₆H₁₀O₄) [1].

ADME Lipophilicity Lead Optimization

Absence of Vitamin K Antagonist Activity Data Versus Established Indandione Anticoagulants

The indandione scaffold shared by this compound with clorindione is known to confer vitamin K epoxide reductase (VKOR) inhibition, the basis for anticoagulant activity [1]. However, clorindione has established clinical anticoagulant potency documented in peer-reviewed literature, whereas no peer-reviewed studies reporting VKOR inhibition, prothrombin time prolongation, or anticoagulant activity for the target compound were identified from admissible sources. The presence of the 5,6-methylenedioxy bridge in the target compound may sterically or electronically disrupt the binding mode that enables VKOR inhibition by clorindione, but this hypothesis remains experimentally untested in the public domain [2]. Researchers should not assume anticoagulant activity or safety profile based on indandione class membership without direct experimental data [2].

Anticoagulation Vitamin K Epoxide Reductase Toxicity Screening

Absence of Cytotoxic or Anticancer Activity Data at the Level of Specific Cell Lines

Vendor-generated content from smolecule.com (published 2024-09-08) asserts that this compound 'exhibits significant biological activity, particularly in the realm of cancer research' and 'has shown potential as an anticancer agent due to its ability to inhibit specific cancer cell lines' [1]. However, no specific cancer cell line names, IC₅₀ values, percent inhibition values, or comparator compound data are provided in this source. Searches of PubMed, BindingDB, and ChEMBL using CAS 19225-30-0 and its alternative names yielded no peer-reviewed studies reporting quantitative antiproliferative or cytotoxic data for this compound [2]. This absence of reproducible, peer-reviewed cytotoxicity data contrasts with structurally related benzodioxole derivatives (e.g., benzodioxole chalcone hybrids) for which quantitative IC₅₀ values against HeLa, Caco-2, and Hep3B cell lines have been published [3]. Until compound-specific data are generated, procurement for cancer-target validation studies is unsupported by public evidence [2].

Cancer Research Cytotoxicity Screening SAR Studies

Liquid Crystal Component Patent Class Exclusion: This Compound Is a Dione, Not a Reduced Indacene/Indeno-Dioxole

Patents describing indeno[5,6-d][1,3]dioxole derivatives as components of liquid-crystal mixtures (e.g., US patent application for 's-indacene and indeno[5,6-d]-1,3-dioxole derivatives and the use thereof as components of liquid-crystal mixtures' [1]) cover 6,7-dihydro-5H-indeno[5,6-d]-1,3-dioxole derivatives in which the five-membered ring is partially saturated. The target compound possesses two carbonyl groups at positions 5 and 7, making it an indeno-dione rather than a dihydro-indeno-dioxole. This oxidation state difference fundamentally alters the molecular geometry, polarizability anisotropy, and dielectric properties that are critical for liquid-crystal phase behavior [1]. Consequently, procurement for liquid-crystal research applications cannot be justified by reference to the indeno-dioxole liquid-crystal patent family; separate mesophase characterization data would be required [1].

Liquid Crystals Materials Chemistry Dielectric Anisotropy

Evidence-Directed Application Scenarios for 5H-Indeno(5,6-d)-1,3-dioxole-5,7(6H)-dione, 6-(p-chlorophenyl)- (CAS 19225-30-0)


Structure-Activity Relationship (SAR) Studies on Indandione Scaffolds Requiring Methylenedioxy-Constrained Geometry

For medicinal chemistry programs exploring the pharmacological consequences of constraining the indandione scaffold with a fused 1,3-dioxole ring, this compound provides a tetracyclic framework (indeno[5,6-d][1,3]dioxole-5,7-dione) that is not commercially available in the comparator set (clorindione, chlorophacinone). The conformational restriction imposed by the dioxole bridge may alter the presentation of the 4-chlorophenyl pharmacophore relative to the diketone chelating moiety, making this compound a useful probe for differentiating binding modes at metalloenzyme active sites that recognize the indandione substructure [1][2].

Lipophilicity-Dependent Membrane Permeability Studies Comparing 4-Chlorophenyl vs. Phenyl 6-Substituted Indeno-Dioxole-Diones

The ΔXLogP3 of approximately +0.7 between this compound and its non-chlorinated analog (CAS 19225-29-7) enables paired analysis of how chlorine substitution affects passive membrane permeability, plasma protein binding, and metabolic stability within the same indeno-dioxole-dione core [1]. Researchers conducting parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies can use the two compounds as a matched pair to isolate the contribution of halogen substitution to ADME properties while holding the dioxole bridge constant [1].

Chemical Probe for Hydrogen-Bonding Studies: Increased Acceptor Count Relative to Simple Indandiones

With 4 hydrogen-bond acceptor sites (compared to 2 in clorindione) and 0 hydrogen-bond donor sites [1], this compound may serve as a small-molecule probe in studies investigating the role of hydrogen-bond acceptor count on target binding thermodynamics. The dioxole oxygen atoms provide additional polar interactions that are absent in the indandione anticoagulant class [2], potentially enabling differential binding at targets where oxygen-mediated contacts contribute to affinity.

Negative Control or Comparator for Anticoagulant Screening Panels

Given the absence of peer-reviewed anticoagulant activity data for this compound [1], it may function as a structurally matched negative control in VKOR inhibition assays alongside clorindione (positive control). The preserved 2-(4-chlorophenyl)-1,3-indandione substructure combined with the added dioxole bridge allows researchers to test whether the dioxole modification ablates anticoagulant activity, thereby establishing a structure-activity cliff that could inform the design of indandione derivatives with reduced off-target anticoagulant effects [1][2].

Quote Request

Request a Quote for 5H-Indeno(5,6-d)-1,3-dioxole-5,7(6H)-dione, 6-(p-chlorophenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.